molecular formula C21H32O5S B074750 Pregnenolone sulfate CAS No. 1247-64-9

Pregnenolone sulfate

Cat. No. B074750
CAS RN: 1247-64-9
M. Wt: 396.5 g/mol
InChI Key: DIJBBUIOWGGQOP-QGVNFLHTSA-N
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Description

Pregnenolone sulfate (PS, PREGS) is an endogenous excitatory neurosteroid synthesized from pregnenolone . It is known for its cognitive and memory-enhancing, antidepressant, anxiogenic, and proconvulsant effects . It is also a naturally occurring pregnane steroid and a derivative of cholesterol .


Synthesis Analysis

Pregnenolone sulfate is synthesized from pregnenolone via sulfation . Pregnenolone itself is produced from cholesterol via cholesterol side-chain cleavage enzyme . A synthetic pregnenolone analog has been developed that recapitulates P5 functions in vivo and can be a new therapeutic candidate for the treatment of neurodevelopmental diseases .


Molecular Structure Analysis

Pregnenolone sulfate, also known as pregn-5-en-3β-ol-20-one 3β-sulfate, is the C3β sulfate ester of pregnenolone . It has a molecular formula of C21H32O5S, an average mass of 396.541 Da, and a monoisotopic mass of 396.197052 Da .


Chemical Reactions Analysis

Pregnenolone sulfate is not the final or waste product of pregnenolone being sulfated via a phase II metabolism reaction and renally excreted . It is also the source and thereby the starting point for subsequent steroid synthesis pathways .


Physical And Chemical Properties Analysis

Pregnenolone sulfate is a neurosteroid and a neuromodulator . It is involved in the stimulation of N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) .

Scientific Research Applications

  • Neurosteroid and Ion Channel Modulator : Pregnenolone sulfate functions as a neurosteroid modulating various ion channels, transporters, and enzymes. It influences steroid synthesis pathways and activates ion channels (Harteneck, 2013).

  • Therapeutic Potential in Schizophrenia : It has shown promise in normalizing schizophrenia-like behaviors in animal models. Pregnenolone sulfate modulates NMDA receptors and affects the AKT/GSK3β pathway, which might be beneficial in treating cognitive and negative symptoms in schizophrenia (Wong et al., 2015).

  • Enhancing Cognitive Functions : Studies show that pregnenolone sulfate enhances hippocampal acetylcholine release and improves spatial memory in rats, suggesting a role in memory enhancement (Darnaudéry et al., 2002).

  • Proof-of-Concept Trial in Schizophrenia : A trial involving patients with schizophrenia or schizoaffective disorder showed that pregnenolone supplementation could potentially improve negative symptoms and warrants further investigation for cognitive symptoms in schizophrenia (Marx et al., 2009).

  • Metabolism in Testis Tissue : Pregnenolone sulfate is actively metabolized in human and boar testis tissues, indicating its role in testosterone synthesis (Ruokonen, 1978).

  • Interaction with GABA Receptors : It antagonizes electrophysiological responses to GABA in neurons, behaving as an allosteric receptor antagonist, which has implications for its effects on neurotransmission (Majewska et al., 1988).

  • Potential Therapeutic Candidate in Schizophrenia : Pregnenolone and its sulfate derivative enhance learning and memory in rodents and might mitigate hypothesized NMDA receptor hypofunction in schizophrenia (Marx et al., 2011).

  • Modulatory Effects on Synaptic Plasticity : Pregnenolone sulfate is seen as a modulator of synaptic plasticity, particularly affecting NMDA receptor-mediated synaptic transmission, which is crucial for learning and memory (Smith et al., 2014).

  • Positive Allosteric Modulator at NMDA Receptor : It specifically enhances NMDA-gated currents in neurons, suggesting a role in regulating the balance between excitation and inhibition in the central nervous system (Wu et al., 1991).

Safety And Hazards

Pregnenolone sulfate may be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer, damaging fertility, and damaging the unborn child . It is recommended to wash thoroughly after handling and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The ability of pregnenolone sulfate to penetrate the blood-brain barrier is questionable . More research is needed to understand its full potential and applications.

properties

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJBBUIOWGGQOP-QGVNFLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924910
Record name 20-Oxopregn-5-en-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3beta-Hydroxypregn-5-en-20-one sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pregnenolone sulfate

CAS RN

1247-64-9
Record name Pregnenolone sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnenolone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Oxopregn-5-en-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGNENOLONE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,630
Citations
CC Smith, TT Gibbs, DH Farb - Psychopharmacology, 2014 - Springer
Rationale The neurosteroid pregnenolone sulfate (PregS) acts as a cognitive enhancer and modulator of neurotransmission, yet aligning its pharmacological and physiological effects …
Number of citations: 57 link.springer.com
M Schumacher, P Liere, Y Akwa, K Rajkowski… - Neurochemistry …, 2008 - Elsevier
Pregnenolone sulfate (PREGS) has been shown, either at high nanomolar or at micromolar concentrations, to increase neuronal activity by inhibiting GABAergic and by stimulating …
Number of citations: 109 www.sciencedirect.com
C Harteneck - Molecules, 2013 - mdpi.com
… This review will focus on one particular neurosteroid, pregnenolone sulfate (PregS, Figure 1) as it has been functionally “upgraded” from modulator of ion channels to an activating ion …
Number of citations: 100 www.mdpi.com
J Williamson, Z Mtchedlishvili, J Kapur - Neuropharmacology, 2004 - Elsevier
Pregnenolone sulfate (PS) is an endogenous neurosteroid synthesized by glial cells, which acts as a potent convulsant when injected intracerebroventricularly and intraperitoneally. PS …
Number of citations: 48 www.sciencedirect.com
HI CALVIN, S LIEBERMAN - The Journal of Clinical …, 1966 - academic.oup.com
… pregnenolone sulfate was administered to a female patient with adrenal carcinoma (Urine Experiment B) point to the conclusion that pregnenolone sulfate… injected pregnenolone sulfate …
Number of citations: 34 academic.oup.com
J Neunzig, A Sánchez-Guijo, A Mosa… - The Journal of steroid …, 2014 - Elsevier
… While it was previously demonstrated that cholesterol sulfate (CS) is converted by CYP11A1 to pregnenolone sulfate (PregS), further conversion of PregS has not been studied in detail. …
Number of citations: 38 www.sciencedirect.com
DW KILLINGER, S SOLOMON - The Journal of Clinical …, 1965 - academic.oup.com
… Evidence has been provided for the hydroxylation of pregnenolone sulfate (PS) to 17a-hy… adrenal tissue using pregnenolone (P) and pregnenolone sulfate (PS) as substrates. …
Number of citations: 31 academic.oup.com
MD Wang, G Wahlström, T Bäckström - The Journal of steroid biochemistry …, 1997 - Elsevier
We have studied the distribution of the neurosteroids pregnenolone (Pe) and pregnenolone sulfate (PeS) in seven brain regions, and plasma and fat tissues in male adult rats following …
Number of citations: 130 www.sciencedirect.com
FS Wu, TT Gibbs, DH Farb - Molecular pharmacology, 1991 - researchgate.net
… Pregnenolone sulfate, a neurosteroid, specifically enhances NMDA-gated currents in spinal … hypothesis that neurosteroids such as pregnenolone sulfate are involved in regulating the …
Number of citations: 722 www.researchgate.net
MD Majewska, RD Schwartz - Brain research, 1987 - Elsevier
… The interaction of the 'neurosteroid', pregnenolone-sulfate (PS), with the GABA/… electrophysiologic studies indicate that iontophoretically applied pregnenolone-sulfate (PS) …
Number of citations: 421 www.sciencedirect.com

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